2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid
Overview
Description
2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring, an amino group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-2-methylaniline with a suitable acylating agent to introduce the butanoic acid moiety. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorinated aromatic ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as hydroxyl or alkyl groups.
Scientific Research Applications
2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity is of interest for studying its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research into its medicinal properties includes exploring its potential as an anti-inflammatory or anticancer agent.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid include other chlorinated aromatic amines and butanoic acid derivatives. Examples include:
- 5-chloro-2-methylaniline
- 4-oxo-4-phenylbutanoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
2-(5-chloro-2-methylanilino)-4-oxo-4-phenylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-7-8-13(18)9-14(11)19-15(17(21)22)10-16(20)12-5-3-2-4-6-12/h2-9,15,19H,10H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJIENAIMABCRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(CC(=O)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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